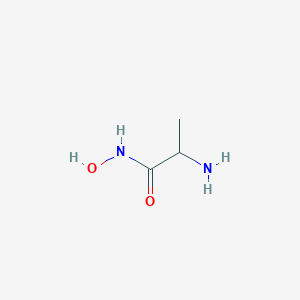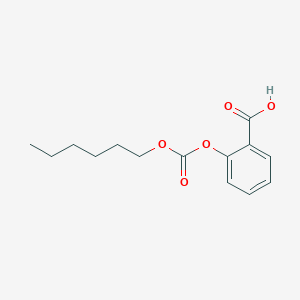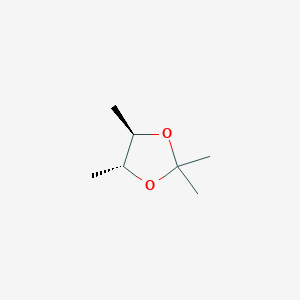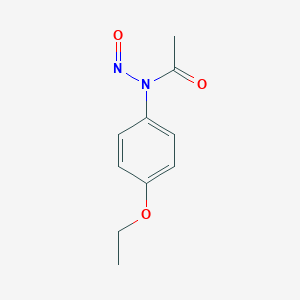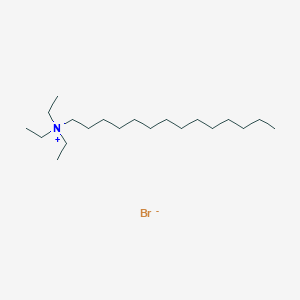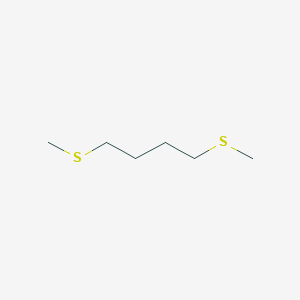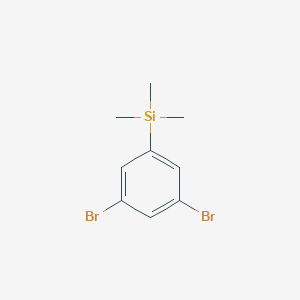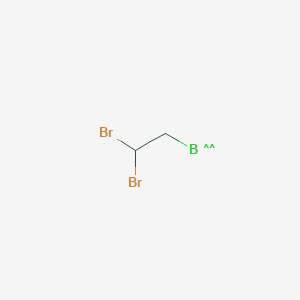
Borane, dibromoethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, dibromoethyl- is a chemical compound that is widely used in scientific research. It is a boron-based compound that is highly reactive and is used in various chemical reactions. Borane, dibromoethyl- is also known as 1-Bromo-2-(dibromoethyl)borane and has the chemical formula C2H5BBr2.
Wirkmechanismus
The mechanism of action of borane, dibromoethyl- is based on its ability to act as a reducing agent. It can reduce various functional groups, such as carbonyls, ethers, and esters. The reaction mechanism involves the transfer of a hydride ion from borane, dibromoethyl- to the functional group, resulting in the formation of a new bond.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of borane, dibromoethyl-. However, it is known that boron is an essential element for plant growth and development. Borane, dibromoethyl- may have potential applications in agriculture as a source of boron for plants.
Vorteile Und Einschränkungen Für Laborexperimente
Borane, dibromoethyl- has several advantages for lab experiments. It is a highly reactive reducing agent that can be used in various chemical reactions. It is also relatively inexpensive and easy to handle. However, it is highly toxic and must be handled with care. It is also sensitive to air and moisture and must be stored under inert conditions.
Zukünftige Richtungen
There are several future directions for the research and development of borane, dibromoethyl-. One potential application is in the development of boron-based materials and polymers. Borane, dibromoethyl- may also have potential applications in the field of catalysis and as a reducing agent in organic synthesis. Further research is needed to explore the potential applications of borane, dibromoethyl- in various fields of science and technology.
Conclusion:
In conclusion, borane, dibromoethyl- is a highly reactive boron-based compound that is widely used in scientific research. It has several potential applications in various fields of science and technology. However, it is highly toxic and must be handled with care. Further research is needed to explore the potential applications of borane, dibromoethyl- and to develop safer and more efficient methods for its synthesis and handling.
Synthesemethoden
Borane, dibromoethyl- is synthesized by reacting dibromoethane with borane-tetrahydrofuran complex. The reaction is carried out in an inert atmosphere, and the product is purified by distillation.
Wissenschaftliche Forschungsanwendungen
Borane, dibromoethyl- is widely used in scientific research for various applications. It is used as a reducing agent in organic synthesis and is also used in the synthesis of various boron-based compounds. Borane, dibromoethyl- is also used in the preparation of boron-containing polymers and materials.
Eigenschaften
CAS-Nummer |
17933-10-7 |
|---|---|
Produktname |
Borane, dibromoethyl- |
Molekularformel |
C2H3BBr2 |
Molekulargewicht |
197.67 g/mol |
InChI |
InChI=1S/C2H3BBr2/c3-1-2(4)5/h2H,1H2 |
InChI-Schlüssel |
KGEPEJLYEJBHNK-UHFFFAOYSA-N |
SMILES |
[B]CC(Br)Br |
Kanonische SMILES |
[B]CC(Br)Br |
Synonyme |
Ethyldibromoborane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



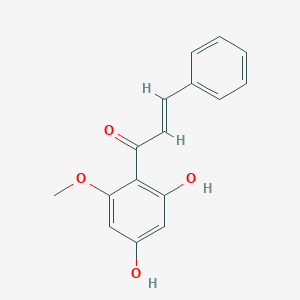
![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)
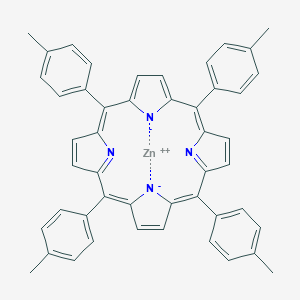
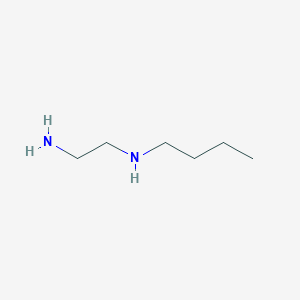
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
